molecular formula C7H4BrClF3N B1284300 2-Bromo-4-chloro-6-(trifluoromethyl)aniline CAS No. 912617-74-4

2-Bromo-4-chloro-6-(trifluoromethyl)aniline

Cat. No.: B1284300
CAS No.: 912617-74-4
M. Wt: 274.46 g/mol
InChI Key: BSWOSDJUIAUNLF-UHFFFAOYSA-N
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Description

2-Bromo-4-chloro-6-(trifluoromethyl)aniline is a useful research compound. Its molecular formula is C7H4BrClF3N and its molecular weight is 274.46 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Vibrational Analysis and Spectroscopic Applications

2-Bromo-4-chloro-6-(trifluoromethyl)aniline has been the subject of various scientific studies, particularly in the field of vibrational analysis and spectroscopy. One such study focused on the vibrational analysis of this compound and similar molecules using techniques like Fourier Transform-Infrared and Fourier Transform-Raman. The effects of electron-donating and withdrawing on the aniline structure and the impact of substituent positions on vibrational spectra were key areas of exploration. Moreover, this study delved into hyperconjugation interactions, HOMO-LUMO energy gap, molecular electrostatic potential (MEP) surface analysis, and thermodynamic functions through theoretical density functional theory computations (Revathi et al., 2017).

Another noteworthy contribution to this field is the comprehensive vibrational spectroscopic analysis of 4-chloro-2-(trifluoromethyl) aniline. This research recorded the Fourier-transform infrared and FT-Raman spectra and carried out quantum chemical calculations to understand the energies, geometrical structure, and vibrational wavenumbers. Additionally, this study highlighted the compound's potential non-linear optical (NLO) behavior and provided a detailed interpretation of its infrared and Raman spectra (Arivazhagan et al., 2012).

Chemical Synthesis and Applications

The compound's role in chemical synthesis, especially in the preparation of derivatives, has been extensively documented. For instance, the synthesis of a series of isatin derivatives, including those with fluoro-, chloro-, bromo-, and trifluoromethyl-groups, has been achieved from m-substituted aniline by reactions involving chloral hydrate/hydroxylamine hydrochloride and the Sandmeyer method (Zhenmin, 2008).

Moreover, studies have also revealed the synthesis of meta-bromo- and meta-trifluoromethylanilines from cyclopentanones through a transition metal-free method, showcasing the compound's role in facilitating the synthesis of anilines with complex substitution patterns (Staudt et al., 2022).

Crystal Structure Analysis

Research into the crystal structures of related compounds, such as p-halo-N-(p-cyanobenzylidene)aniline and p-cyano-N-(p-halobenzylidene)aniline, has provided insights into molecular interactions and structural arrangements, further adding to the understanding of such compounds in the realm of crystallography (Ojala et al., 2001).

Biochemical Analysis

Biochemical Properties

2-Bromo-4-chloro-6-(trifluoromethyl)aniline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating specific biochemical processes. The nature of these interactions can vary, leading to different biochemical outcomes depending on the context of the reaction .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of certain genes, leading to changes in protein synthesis and cellular behavior. Additionally, it can impact metabolic processes by interacting with key enzymes involved in cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It may inhibit or activate enzymes, leading to changes in biochemical pathways. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are crucial for understanding the compound’s overall impact on biological systems .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Over time, it may degrade into different products, which can have varying effects on cellular function. Long-term studies have shown that the compound can have sustained effects on cellular processes, although the exact nature of these effects can depend on the specific experimental conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may have minimal or beneficial effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a certain dosage level must be reached for the compound to exert its biochemical effects. Toxicity studies have shown that high doses can cause significant harm to animal models, highlighting the importance of dosage control in experimental settings .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and alter the levels of specific metabolites. Understanding the metabolic pathways of this compound is crucial for predicting its behavior in biological systems and its potential impact on overall metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biochemical activity. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization within specific tissues can influence its overall effects on the organism. Studies have shown that the compound can accumulate in certain tissues, leading to localized biochemical effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect its interactions with other biomolecules and its overall biochemical activity. Understanding the subcellular distribution of this compound is essential for elucidating its mechanism of action .

Properties

IUPAC Name

2-bromo-4-chloro-6-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClF3N/c8-5-2-3(9)1-4(6(5)13)7(10,11)12/h1-2H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSWOSDJUIAUNLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)N)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80584853
Record name 2-Bromo-4-chloro-6-(trifluoromethyl)aniline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

912617-74-4
Record name 2-Bromo-4-chloro-6-(trifluoromethyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=912617-74-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-4-chloro-6-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80584853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 912617-74-4
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